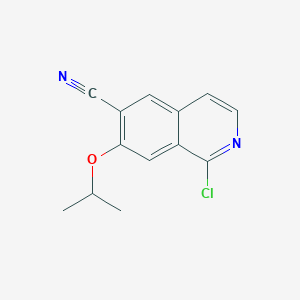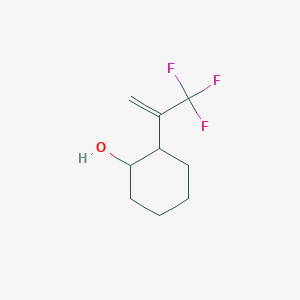![molecular formula C9H12N4S B13076102 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The thiazole ring is known for its presence in various biologically active molecules, including vitamins and drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control and the use of catalysts to speed up the reaction .
化学反应分析
Types of Reactions
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the thiazole or pyrazole rings .
科学研究应用
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
2-methyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of the compound.
4-methyl-1H-pyrazol-3-amine: Another related compound with similar biological activities.
Uniqueness
What sets 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine apart is its unique combination of the thiazole and pyrazole rings, which can confer a broader range of biological activities compared to compounds containing only one of these rings .
属性
分子式 |
C9H12N4S |
|---|---|
分子量 |
208.29 g/mol |
IUPAC 名称 |
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-3-13(12-9(6)10)4-8-5-14-7(2)11-8/h3,5H,4H2,1-2H3,(H2,10,12) |
InChI 键 |
XHEFMLWVPPJBAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC2=CSC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


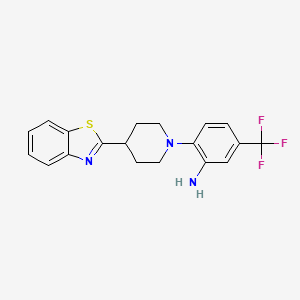
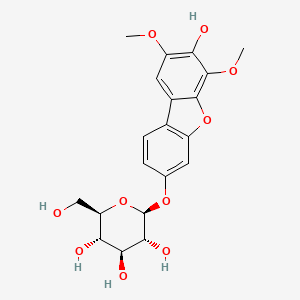
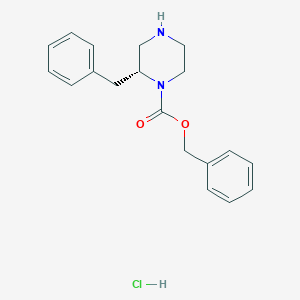
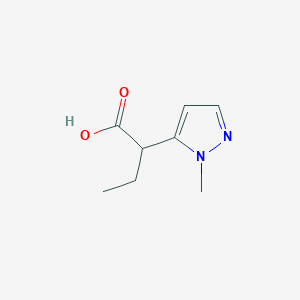

![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
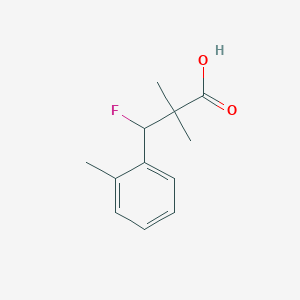
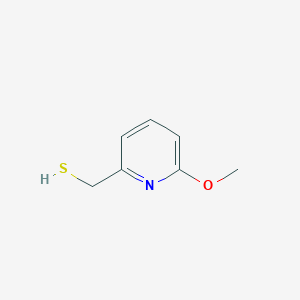
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
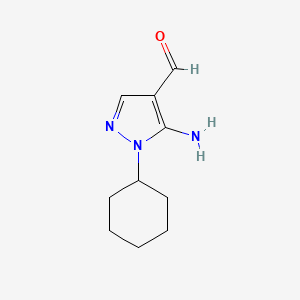
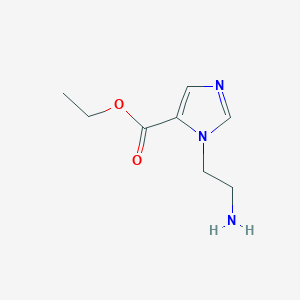
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
